molecular formula C16H20N4OS B500322 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941904-90-1

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B500322
CAS No.: 941904-90-1
M. Wt: 316.4g/mol
InChI Key: LFMCXAAJWLOXJU-UHFFFAOYSA-N
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Description

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a thiophene-2-carboxamide moiety and an N-arylpiperazine group, linked via an ethyl spacer. This specific architecture is designed to yield compounds with potent and selective biological activity. The core structural elements of this molecule are associated with diverse therapeutic applications. The thiophene ring is a well-established heterocyclic scaffold in FDA-approved drugs, ranked 4th among sulfur-containing heterocycles in new drug approvals. It serves as a versatile bioisostere, often used to improve metabolic stability and binding affinity in drug candidates . The N-(pyridin-2-yl)piperazine subunit is a classic motif in compounds targeting the central nervous system (CNS). Piperazine derivatives are frequently investigated for their ability to modulate neurotransmitter pathways, particularly those involving serotonin and dopamine receptors, making them relevant for the study of psychiatric and neurological disorders . Primary research applications for this compound are anticipated in two key areas. First, it is a candidate for investigating CNS activity , given that arylpiperazine derivatives are known to exhibit high affinity for serotonergic and dopaminergic receptors, which are critical targets for conditions like anxiety, depression, and schizophrenia . Second, its structural similarity to recently reported N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues suggests potential for antimicrobial research. Such analogues have demonstrated promising efficacy against extended-spectrum β-lactamase (ESBL)-producing clinical strains of Escherichia coli , with molecular docking studies indicating inhibition of the bacterial β-lactamase enzyme . This product is intended for research purposes only, specifically for use in in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block or intermediate in the synthesis of more complex target molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(14-4-3-13-22-14)18-7-8-19-9-11-20(12-10-19)15-5-1-2-6-17-15/h1-6,13H,7-12H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMCXAAJWLOXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromoethylamine with 4-(pyridin-2-yl)piperazine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid chloride to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of a nitro group can produce the corresponding amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C22H30N4OSC_{22}H_{30}N_{4}OS, with a molecular weight of approximately 398.6 g/mol. The structure features a thiophene ring, a piperazine moiety, and a pyridine derivative, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Pharmacological Applications

1. Neurological Disorders

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has been investigated for its potential as a muscarinic receptor antagonist, particularly targeting the muscarinic receptor subtype 4 (M4). This receptor is implicated in various neurological conditions, including schizophrenia and Alzheimer's disease. In preclinical studies, compounds similar to this have shown promise in modulating neurotransmitter systems, potentially alleviating symptoms associated with these disorders .

2. Cancer Research

The compound's ability to interact with histone demethylases has positioned it as a candidate for cancer therapy. Histone demethylases play a significant role in the regulation of gene expression related to cell proliferation and differentiation. Studies have indicated that derivatives of this compound can inhibit specific histone lysine demethylases (KDMs), which are often dysregulated in cancer cells .

Case Study: KDM Inhibition

In one study, derivatives of this compound were synthesized and tested for their inhibitory effects on KDM4 and KDM5 subfamilies. These compounds demonstrated significant selectivity and potency against these demethylases, suggesting their potential use as therapeutic agents in oncology .

Mechanistic Insights

The mechanism of action for this compound involves binding to the active sites of target proteins, leading to modulation of their activity. For instance, the coordination of the pyridine nitrogen to metal ions in the active sites of histone demethylases enhances binding affinity and specificity .

Mechanism of Action

The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent on Piperazine Molecular Weight Key Features
Target Compound Pyridin-2-yl ~350 (estimated) Pyridine enables H-bonding; moderate lipophilicity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide 4-Chlorophenyl 349.9 Chlorine (electron-withdrawing) enhances stability; higher halogen-mediated interactions
MK22 (RTC7) 4-Trifluoromethylphenyl N/A CF₃ group increases lipophilicity and metabolic stability
LP () Pyridin-2-yl (as imine) N/A Ketoiminoethyl modification alters conformational flexibility

Key Observations :

  • Electron-Deficient Aromatics (e.g., 4-chlorophenyl, trifluoromethylphenyl): Improve oxidative stability and enhance interactions with hydrophobic binding pockets .
  • Pyridine vs. Phenyl : The pyridin-2-yl group in the target compound may improve solubility in polar solvents compared to purely hydrophobic substituents, while also offering a hydrogen-bond acceptor site .
Modifications to the Thiophene Carboxamide Moiety

The thiophene-2-carboxamide group is a critical pharmacophore in several bioactive compounds. Comparisons include:

Compound Name Thiophene Modifications Biological Activity
Target Compound Unmodified thiophene-2-carboxamide Likely CNS-targeted (based on piperazine use)
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 4-Methylpyridin-2-yl substituent Antibacterial (vs. S. aureus, E. coli)
MK46 N,N-dimethylbutanamide-linked thiophene Unknown (structural analogue)

Key Observations :

  • Direct Pyridine Attachment (): Replacing the piperazine-ethyl spacer with a 4-methylpyridin-2-yl group shifts activity to antibacterial applications, suggesting spacer length and flexibility influence target selectivity .
  • Amide Group Positioning : The thiophene-2-carboxamide’s planar structure may facilitate π-π stacking in receptor binding, a feature absent in alkylamide derivatives like MK46 .

Comparison with Analogues :

  • MK22 () : Uses a trifluoromethylphenyl-acetyl group, requiring additional steps for CF₃ introduction.
  • 4-Chlorophenyl Analogue () : Simpler synthesis via nucleophilic aromatic substitution for chlorine incorporation .

Key Insights :

  • Pyridine’s Role : Balances lipophilicity and solubility, making the target compound more suitable for CNS targets than highly lipophilic analogues like MK22 .
  • Halogen Effects : The 4-chlorophenyl analogue’s higher stability and receptor affinity highlight halogen bonding as a critical design element .

Biological Activity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene moiety linked to a piperazine ring, which is further substituted with a pyridine group. The molecular formula is C16H20N4OSC_{16}H_{20}N_4OS with a molar mass of 320.42 g/mol. Its structure can be represented as follows:

N 2 4 pyridin 2 yl piperazin 1 yl ethyl thiophene 2 carboxamide\text{N 2 4 pyridin 2 yl piperazin 1 yl ethyl thiophene 2 carboxamide}

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with piperazine derivatives in the presence of coupling agents or catalysts. This process has been optimized to achieve high yields and purity, making it suitable for further biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antidepressant-like effects : By modulating serotonin and dopamine pathways, similar to established piperazine derivatives.
  • Antitumor activity : Preliminary data indicate potential efficacy against certain cancer cell lines by inhibiting tumor growth through apoptosis induction.

Case Studies

  • Antidepressant Activity : A study evaluated the effects of this compound in animal models of depression. Results showed significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .
  • Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., A549 lung cancer cells). The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Neuroprotective Properties : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeModel/SystemResultReference
AntidepressantRodent modelsSignificant reduction in depressive behavior
AntitumorA549 lung cancer cellsInhibition of proliferation; apoptosis induction
NeuroprotectionNeuronal cell culturesReduced oxidative stress-induced damage

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